2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Overview
Description
“2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide” is a chemical compound with the molecular formula C17H17N3O . It is also known by other names such as zolpidic acid .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazo[1,2-a]pyridine ring, which is fused with a phenyl ring and an acetamide group . The presence of these functional groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
This compound has a molecular weight of 279.336 Da . Other physical and chemical properties such as density, boiling point, and vapor pressure are not available in the retrieved data .Scientific Research Applications
1. Imaging Studies
- Imidazo[1,2-a]pyridines have been used in imaging studies for Peripheral Benzodiazepine Receptors (PBR) using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These imaging techniques are crucial in studying receptor systems in vivo, providing insights into various biological and pathological processes (Katsifis et al., 2000), (Thominiaux et al., 2007).
2. Antitumor Activity
- Certain derivatives of imidazo[1,2-a]pyridine have shown significant antitumor activity in vitro. These compounds, specifically targeting SMMC7721 and HCT116 cells, reveal the role of the imidazo[1,2-a]pyridine fragment in anticancer properties, making them promising candidates for further antitumor studies (Chena et al., 2022).
3. Melatonin Receptor Ligands
- Imidazo[1,2-a]pyridines have been designed and synthesized as melatonin receptor ligands. Their affinities for binding on melatonin receptors suggest potential applications in sleep disorders and circadian rhythm regulation (El Kazzouli et al., 2011).
4. Antirhinovirus Agents
- Structurally related to Enviroxime and its analogous benzimidazoles, certain imidazo[1,2-a]pyridines have been prepared for their potential as antirhinovirus agents. This highlights their role in antiviral research, particularly for respiratory viruses (Hamdouchi et al., 1999).
5. Antiulcer Agents
- Imidazo[1,2-a]pyridines have been identified as a novel class of antiulcer agents. They exhibit gastric antisecretory and cytoprotective properties, providing an alternative approach to ulcer treatment without relying on histamine (H2) receptor antagonists or prostaglandin analogues (Kaminski et al., 1985).
Safety And Hazards
properties
IUPAC Name |
2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-3-6-13(7-4-11)17-14(9-15(18)21)20-10-12(2)5-8-16(20)19-17/h3-8,10H,9H2,1-2H3,(H2,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSOBRRSCPBFCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.